

Application Notes: Enzymatic Assay for Fructosamine Quantification

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Compound of Interest

Compound Name: Fructosamine

Cat. No.: B8680336

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Introduction

Fructosamine is a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin.[1][2][3] Its concentration in the blood is proportional to the average glucose concentration over the preceding 2-3 weeks, making it a valuable mid-term marker for monitoring glycemic control in diabetic patients.[1][3][4] Unlike HbA1c, which reflects glucose levels over 2-3 months, **fructosamine** provides a more immediate assessment of treatment efficacy.[3][4][5] Enzymatic methods for **fructosamine** quantification offer improved specificity and reliability compared to traditional colorimetric methods based on nitroblue tetrazolium (NBT) reduction, which can be prone to interference from other reducing substances.[4]

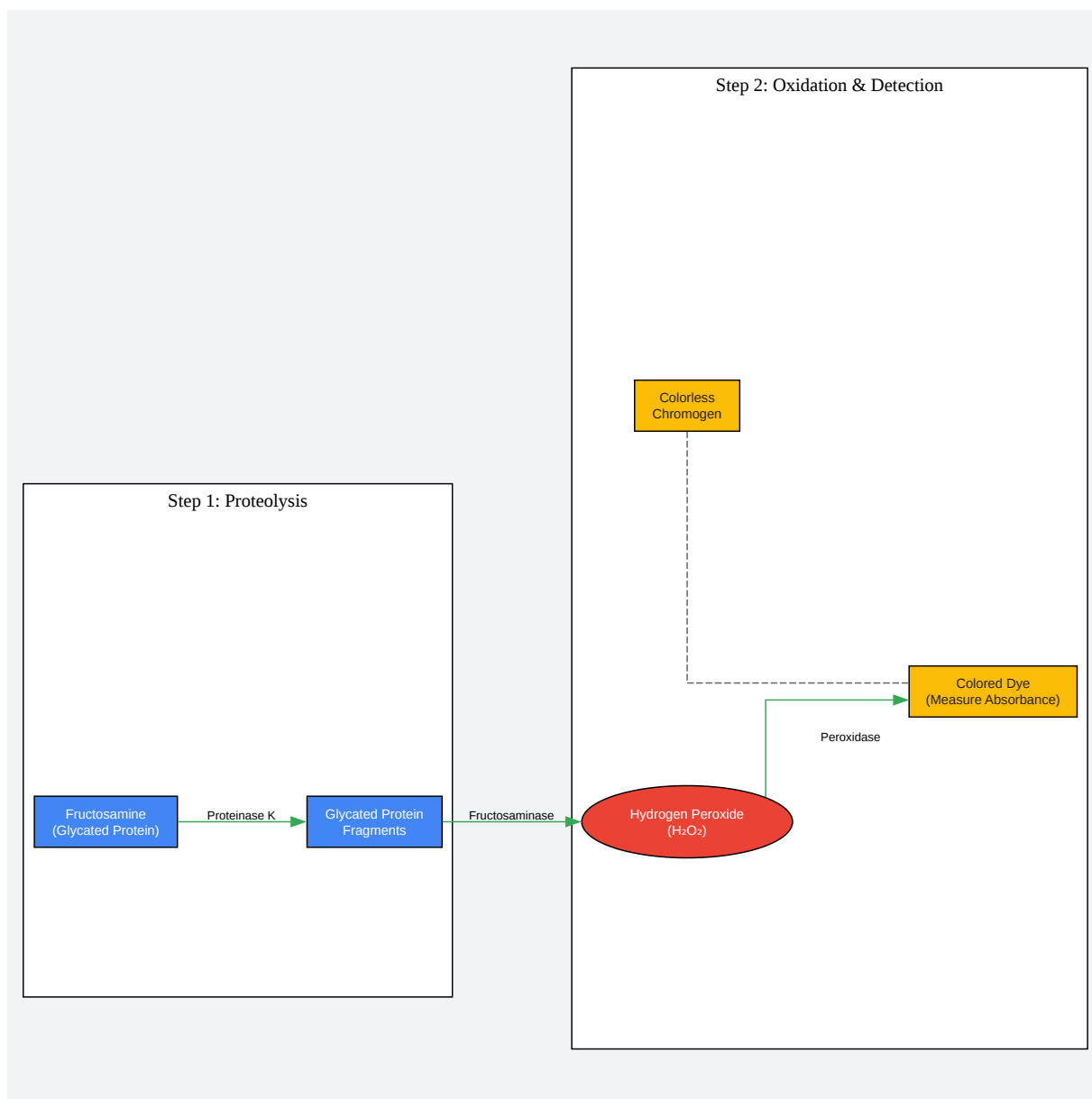
Assay Principle

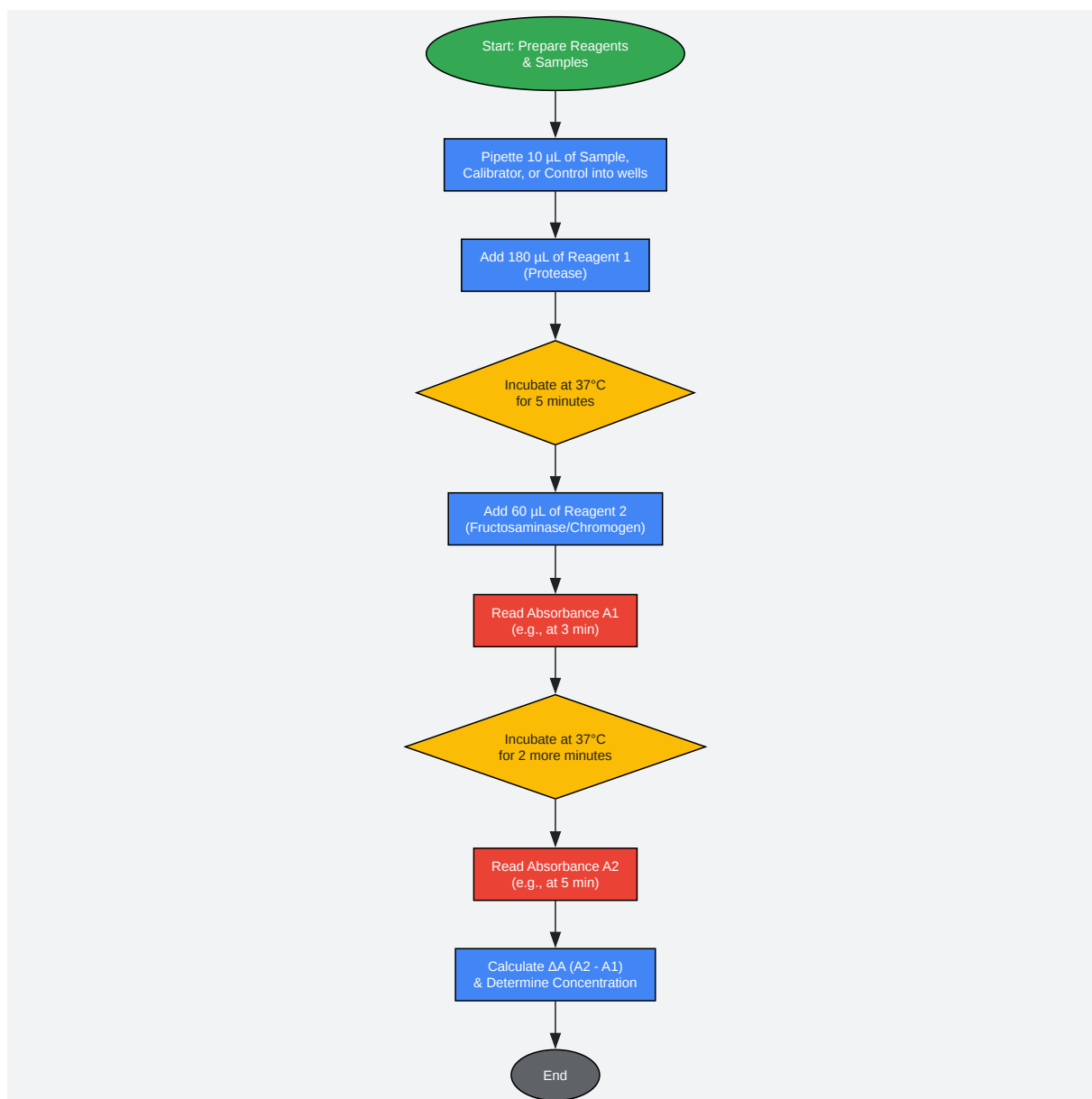
Modern enzymatic assays for **fructosamine** typically involve a two-step reaction.

- **Proteolysis:** The sample, containing glycated proteins (**fructosamine**), is first treated with a protease (e.g., proteinase K). This enzyme digests the proteins into smaller glycated protein fragments or amino acids.[6][7]
- **Oxidation & Detection:** A specific enzyme, fructosaminase (also known as fructosyl-amino acid oxidase or amadoriase), catalyzes the oxidative degradation of the ketoamine bond in the glycated fragments.[7] This reaction produces hydrogen peroxide (H₂O₂), which is then quantified in a subsequent colorimetric Trinder-type reaction.[6][7] In the presence of peroxidase (POD), the H₂O₂ reacts with a chromogen substrate (e.g., 4-aminoantipyrine and

a phenolic compound) to produce a colored dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the **fructosamine** concentration in the original sample.^{[6][8]}

Reaction Principle Diagram





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